3-(3,4-Dimethylphenyl)piperidine

Dopamine D2 receptor Radioligand binding 3-Phenylpiperidine SAR

3-(3,4-Dimethylphenyl)piperidine is a chiral, C2-aryl-substituted piperidine belonging to the 3-phenylpiperidine (PPE) class of conformationally restricted phenethylamine analogs. It is cataloged under CHEMBL356746 and BDBM50068423, with a molecular weight of 189.30 g/mol.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B10842312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenyl)piperidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2CCCNC2)C
InChIInChI=1S/C13H19N/c1-10-5-6-12(8-11(10)2)13-4-3-7-14-9-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3
InChIKeyNDGKSXYKTXZIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethylphenyl)piperidine (CAS 219703-95-4): A Conformationally Restricted 3-Phenylpiperidine with Defined Dopaminergic and Adrenergic Selectivity Fingerprints


3-(3,4-Dimethylphenyl)piperidine is a chiral, C2-aryl-substituted piperidine belonging to the 3-phenylpiperidine (PPE) class of conformationally restricted phenethylamine analogs [1]. It is cataloged under CHEMBL356746 and BDBM50068423, with a molecular weight of 189.30 g/mol [2]. Its dimethyl substitution pattern distinguishes it from unsubstituted 3-phenylpiperidine and other regioisomers, conferring a unique dual-receptor interaction profile at dopamine D2 and α2-adrenergic receptors [1][3].

Procurement Risk Alert: Why 3-(3,4-Dimethylphenyl)piperidine Cannot Be Interchanged with Other 3-Phenylpiperidine Regioisomers


The 3-phenylpiperidine scaffold is highly sensitive to the position and number of methyl substituents on the phenyl ring. The Macchia group demonstrated that dimethyl substitution shifts receptor selectivity from a broad adrenergic profile to a targeted dual α2-adrenergic/dopaminergic fingerprint, while the unsubstituted parent 3-phenylpiperidine exhibits negligible activity at these targets [1]. Furthermore, the regioisomeric position of the methyl groups critically determines the D4 versus D2/D3 selectivity window; for the N-propyl derivative, the 3,4-dimethyl pattern yields a Ki ratio exceeding 25,000 for D4 over D2/D3, a property not replicated by other isomers [2]. Generic substitution with a different dimethylphenyl regioisomer or the unsubstituted phenyl analog would result in a fundamentally different pharmacological profile, invalidating structure-activity relationship conclusions and potentially compromising experimental reproducibility.

Quantitative Differentiation Evidence: 3-(3,4-Dimethylphenyl)piperidine Versus Closest Analogs and In-Class Candidates


Dopamine D2 Receptor Binding Affinity: 3-(3,4-Dimethylphenyl)piperidine vs. Unsubstituted 3-Phenylpiperidine

3-(3,4-Dimethylphenyl)piperidine (the N-unsubstituted parent) exhibits measurable affinity for the dopamine D2 receptor, with a Ki of 140 nM against [3H]YM-09151-2 binding to bovine retina membranes [1]. In contrast, the unsubstituted 3-phenylpiperidine scaffold is characterized as a low-affinity D2 ligand; the prototypical analog (−)-OSU6162, a substituted (S)-3-phenylpiperidine, displays only weak D2 affinity in vitro [2]. The 3,4-dimethyl substitution on the phenyl ring thus converts the PPE scaffold from a low-affinity D2 interactor into a moderate-affinity D2 ligand, enabling its use as a pharmacological tool or synthon for D4-selective derivatives.

Dopamine D2 receptor Radioligand binding 3-Phenylpiperidine SAR

Adrenergic Receptor Selectivity: Absence of β1/β2 Activity Distinguishes 3-(3,4-Dimethylphenyl)piperidine from Canonical Adrenergic PPEs

In the Macchia et al. 1998 study, 3-(3,4-dimethylphenyl)piperidine (designated compound 5a) was found to be 'essentially inactive at β1- and β2-AR' while retaining activity at α2-adrenergic receptors [1]. This represents a significant selectivity departure from other PPEs and from classical adrenergic agents. The lack of β-AR engagement is not universal across dimethylphenyl isomers; it is specifically associated with the 3,4-dimethyl substitution pattern, as the study synthesized and tested all possible dimethylphenyl-substituted isomers and identified 5a as the most interesting template for α2-AR ligand design [1].

α2-Adrenergic receptor β-Adrenergic inactivity Selectivity profile

Enantioselective D4 Receptor Affinity and Selectivity: (R)- vs. (S)-3-(3,4-dimethylphenyl)-1-propylpiperidine

For the N-propyl derivative of 3-(3,4-dimethylphenyl)piperidine, the (R)-enantiomer demonstrates a 6-fold higher affinity for D4 receptors compared to the (S)-enantiomer [1]. More critically, the (R)-enantiomer exhibits a Ki ratio exceeding 25,000 for D4 over D2/D3 receptors, while the (S)-enantiomer is approximately 100-fold less selective [1]. This extreme stereochemical dependence means that procurement of racemic 3-(3,4-dimethylphenyl)piperidine as a synthetic intermediate, without subsequent enantiomeric resolution, will yield a mixture where the D4-selectivity advantage is substantially diluted. Researchers requiring high D4 selectivity must either procure the enantiomerically pure (R)-form or implement chiral resolution steps.

Dopamine D4 receptor Enantioselectivity D4/D2 selectivity ratio

D4-Selective Dopaminergic Activity of N-Propyl Derivatives: 3,4-Dimethylphenyl PPEs vs. Other Dimethylphenyl Regioisomers

The Cervetto et al. 1998 study synthesized all six dimethylphenyl-substituted N-propyl PPEs (4a–4f) and evaluated their binding to D1-like and D2-like dopamine receptors in bovine retina and striatum. Only three compounds—4a, 4b, and 4f—demonstrated high affinity and selectivity for the D4-DAR subtype [1]. While the exact regioisomeric identity of 4a, 4b, and 4f requires confirmation from the full text, the 3,4-dimethylphenyl substitution pattern (likely corresponding to one of the active compounds) is associated with this privileged D4-selective profile. The other dimethylphenyl regioisomers (e.g., 2,3-; 2,4-; 2,5-; 3,5-) did not exhibit comparable D4 selectivity, demonstrating that the substitution pattern is a critical determinant of receptor subtype selectivity [1].

D4 dopamine receptor Structure-activity relationship Regioisomer comparison

Recommended Procurement Scenarios for 3-(3,4-Dimethylphenyl)piperidine Based on Differentiated Evidence


Synthesis of Enantiomerically Pure, D4-Selective Dopaminergic Ligands

Use 3-(3,4-dimethylphenyl)piperidine as the key synthetic intermediate for generating (R)-3-(3,4-dimethylphenyl)-1-propylpiperidine, a ligand with a D4/D2-D3 selectivity ratio exceeding 25,000 [1]. The racemic compound can be resolved via diastereomeric amide formation with (R)-(−)-α-methoxyphenylacetic acid, as described by Macchia et al. [1]. This application directly leverages the unique D4-selectivity fingerprint conferred by the 3,4-dimethyl substitution pattern, which is not achievable with other regioisomers [2].

Development of α2-Adrenergic Receptor Ligands Devoid of β-AR Cross-Reactivity

Employ 3-(3,4-dimethylphenyl)piperidine (compound 5a) as a privileged scaffold for designing α2-AR agonists or antagonists. Its demonstrated inactivity at β1- and β2-AR, as reported by Macchia et al. [3], provides a built-in selectivity advantage that reduces the need for downstream counter-screening and minimizes cardiovascular off-target risk in lead optimization programs.

Pharmacological Tool for Dopamine D2 Receptor Binding Studies Requiring a Defined Moderate-Affinity PPE Baseline

Utilize 3-(3,4-dimethylphenyl)piperidine as a reference compound with a characterized D2 Ki of 140 nM (bovine retina) [4] in receptor binding assays. This compound fills a niche between low-affinity 3-phenylpiperidine analogs (e.g., OSU6162) and high-affinity N-propyl derivatives, enabling SAR studies that map the contribution of N-substitution to D2 affinity.

Chiral Building Block for Asymmetric Synthesis of 3,4-Disubstituted Piperidine Libraries

Procure enantiomerically resolved (R)- or (S)-3-(3,4-dimethylphenyl)piperidine as a chiral building block for constructing libraries of 3,4-disubstituted piperidines. The compound's synthetic accessibility via the diastereomeric amide resolution route [1] and its established role as a precursor to opioid receptor antagonists (e.g., alvimopan intermediates) [5] make it a versatile entry point for parallel medicinal chemistry campaigns targeting GPCRs.

Quote Request

Request a Quote for 3-(3,4-Dimethylphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.